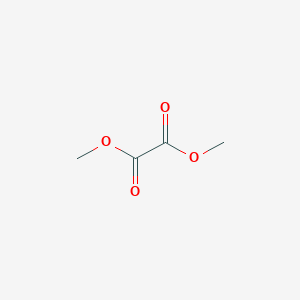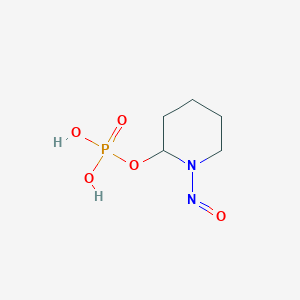
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O2 . It is a member of piperazines .
Synthesis Analysis
The synthesis of similar piperazine derivatives has been described in the literature . For instance, 1-phenyl-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine .Molecular Structure Analysis
The molecular weight of “(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” is 256.73 g/mol . The exact molecular structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” can be found in databases like PubChem . It has a molecular weight of 256.73 g/mol .Scientific Research Applications
Antituberculosis Activity
A significant area of application involves the synthesis of compounds with antituberculosis properties. Kayukova et al. (2010) developed a series of new O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes and tested them for antituberculosis activity. These compounds showed interesting antituberculosis properties against sensitive, resistant, and multi-drug resistant strains of M. tuberculosis, indicating their potential as tuberculostatics (Kayukova, Orazbaeva, Bismilda, & Chingisova, 2010).
Antioxidant and Anti-inflammatory Agent
Another application is in the development of compounds with DPPH radical scavenging, analgesic, and anti-inflammatory activities. Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which exhibited noticeable antioxidant, analgesic, and anti-inflammatory activities, suggesting its utility in managing conditions involving oxidative stress and inflammation (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Acetylcholinesterase Inhibitors
In the search for effective treatments for neurodegenerative diseases, (4-Phenylpiperazin-1-yl)acetic acid hydrochloride serves as a precursor in synthesizing selective acetylcholinesterase inhibitors. Saeedi et al. (2019) explored a novel series of arylisoxazole-phenylpiperazines, identifying compounds with potent inhibitory action against acetylcholinesterase. These findings could have implications for Alzheimer's disease treatment (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIYPWMAGHVMQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589408 |
Source


|
| Record name | (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride | |
CAS RN |
119378-70-0 |
Source


|
| Record name | (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119378-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


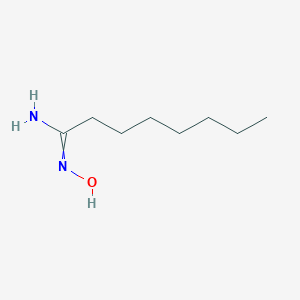




![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
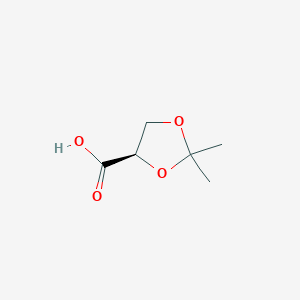

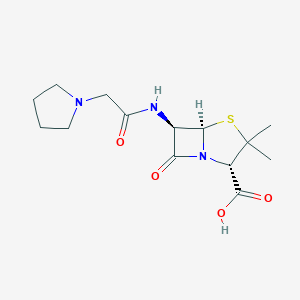

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
